5-Methylpiperidin-2-one

Overview

Description

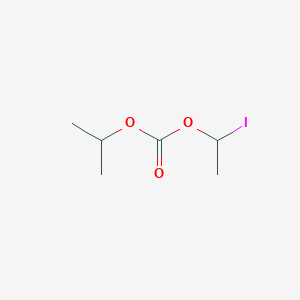

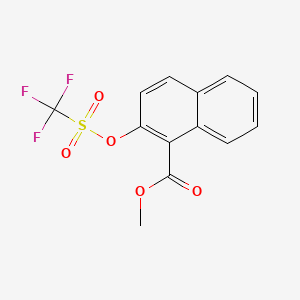

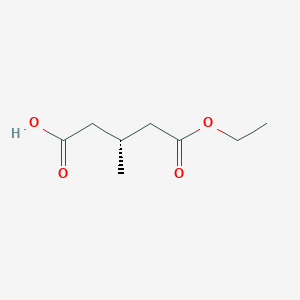

5-Methylpiperidin-2-one is a compound with the molecular formula C6H11NO . It is also known by other names such as 5-methyl-2-piperidinone and has a molecular weight of 113.16 g/mol . The compound is used in various chemical reactions due to its unique biochemical properties .

Synthesis Analysis

The synthesis of 2-piperidinones, including 5-Methylpiperidin-2-one, has been achieved through an organophotocatalysed [1+2+3] strategy . This method allows for the one-step creation of diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . Another method involves the Mannich base formation reaction, which is important for deriving piperidine-4-ones .

Molecular Structure Analysis

The InChI code for 5-Methylpiperidin-2-one is InChI=1S/C6H11NO/c1-5-2-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8) . The compound has a topological polar surface area of 29.1 Ų and a complexity of 101 .

Chemical Reactions Analysis

5-Methylpiperidin-2-one is involved in various chemical reactions. It serves as a key precursor for piperidines and is used in the development of stereoselective synthesis of multi-substituted 2-piperidinones . The compound exhibits chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups .

Physical And Chemical Properties Analysis

5-Methylpiperidin-2-one has a molecular weight of 113.16 g/mol and an XLogP3-AA value of 0.4 . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 0 and an exact mass of 113.084063974 g/mol .

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

5-Methylpiperidin-2-one: serves as a key intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial for designing drugs due to their presence in over twenty classes of pharmaceuticals . The compound’s versatility allows for the creation of substituted piperidines, spiropiperidines, and condensed piperidines, which are significant in medicinal chemistry.

Pharmacological Applications

Piperidine derivatives, including those derived from 5-Methylpiperidin-2-one , exhibit a wide range of pharmacological activities. They are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents . This highlights the compound’s importance in the development of new therapeutic agents.

Antioxidant Properties

Studies have shown that 5-Methylpiperidin-2-one derivatives can possess potent antioxidant properties. These compounds can inhibit or suppress free radicals, which are beneficial in treating diseases caused by oxidative stress .

Anticancer Activity

Certain derivatives of 5-Methylpiperidin-2-one have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers. This is both in vitro and in vivo, making it a valuable compound in cancer research .

Neuroprotective Effects

The neuroprotective effects of 5-Methylpiperidin-2-one derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer’s. Their ability to modulate neurotransmitter systems could lead to new treatments for these conditions .

Analgesic and Anti-Inflammatory Uses

Derivatives of 5-Methylpiperidin-2-one are being investigated for their analgesic and anti-inflammatory properties. This could lead to the development of new pain relievers and anti-inflammatory drugs, expanding the therapeutic options available for chronic pain and inflammation management .

Mechanism of Action

Target of Action

A related compound, 5-hydroxy-1-methylpiperidin-2-one (5-hmp), has been studied for its interaction with lung cancer cell line a549

Pharmacokinetics

It’s known that a higher drug affinity towards carrier protein bovine serum albumin (bsa) would enhance a higher drug bioavailability .

Result of Action

The related compound 5-hmp has been shown to exhibit antioxidant properties and cytotoxic effects . It’s important to note that the effects of 5-Methylpiperidin-2-one might differ from those of 5-HMP.

Safety and Hazards

The safety data sheet for a similar compound, (S)-(+)-2-Methylpiperidine, indicates that it is highly flammable and can cause skin and eye irritation . It may also cause respiratory irritation . When handling such compounds, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name |

5-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-2-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRPFJGOCZUUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446679 | |

| Record name | 5-methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylpiperidin-2-one | |

CAS RN |

3298-16-6 | |

| Record name | 5-methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-phenylethenyl]pyridin-3-amine](/img/structure/B1599641.png)

![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride](/img/structure/B1599644.png)